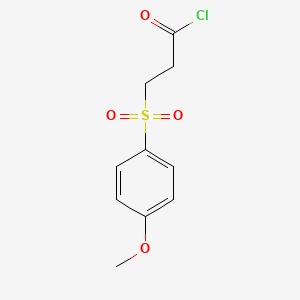

3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride

Description

Contextualization within Organosulfur and Acyl Chemistry Research

Organosulfur compounds, which are organic compounds containing sulfur, play a significant role in various fields, including pharmaceuticals, materials science, and agriculture. echemi.comoup.com The sulfonyl group (>S(=O)2), in particular, is a key component in many biologically active molecules, such as sulfonamide antibiotics. wikipedia.org Sulfonyl halides, with the general formula RSO2X, are important intermediates in organic synthesis due to their reactivity. wikipedia.org

Acyl halides, on the other hand, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen. wikipedia.org They are among the most reactive carboxylic acid derivatives and are frequently used as intermediates in the synthesis of esters, amides, and other acyl compounds. wikipedia.org The reactivity of acyl chlorides, in particular, makes them valuable reagents in acylation reactions. fiveable.me

The compound 3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride combines the structural features of both these important classes of compounds. The presence of the electrophilic sulfonyl group and the even more reactive acyl chloride group on the same molecule opens up possibilities for sequential or selective reactions, making it a potentially versatile tool for synthetic chemists.

Historical Perspectives on Related Sulfonyl and Propanoyl Halides in Synthetic Chemistry

The development of synthetic methodologies involving sulfonyl and propanoyl halides has a rich history. The discovery of sulfonamide drugs in the 1930s spurred significant research into the synthesis and reactivity of arylsulfonyl chlorides. nih.gov Historically, the preparation of arylsulfonyl chlorides involved methods like electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov

Acyl chlorides have been fundamental reagents in organic synthesis for over a century. Their utility in Friedel-Crafts acylation, a reaction that forms aromatic ketones, has been a cornerstone of aromatic chemistry since the late 19th century. The conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride or oxalyl chloride is a standard and widely practiced transformation in organic laboratories. fiveable.me

The combination of these two functionalities in a single molecule, as seen in this compound, represents a more modern approach to designing multifunctional building blocks for complex molecule synthesis.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its precursor, 3-[(4-methoxyphenyl)sulfonyl]propanoic acid, and the general characteristics of acyl chlorides.

Table 1: Physicochemical Properties of 3-[(4-methoxyphenyl)sulfonyl]propanoic acid

| Property | Value |

| CAS Number | 91062-23-6 |

| Molecular Formula | C₁₀H₁₂O₅S |

| Molecular Weight | 244.264 g/mol |

Note: This data is for the precursor carboxylic acid. scbt.com

The conversion of the carboxylic acid to the acyl chloride would result in a change in the molecular formula to C₁₀H₁₁ClO₄S and an increase in molecular weight. Acyl chlorides are generally more volatile and have lower boiling points than their corresponding carboxylic acids due to the absence of hydrogen bonding. They are also typically highly reactive towards moisture. noaa.gov

Synthesis and Reactivity

The synthesis of this compound would most likely proceed from its corresponding carboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]propanoic acid. scbt.com A standard method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The reactivity of this compound is expected to be dominated by the acyl chloride functional group. Acyl chlorides are highly susceptible to nucleophilic acyl substitution. wikipedia.org This means they can react with a wide range of nucleophiles, such as alcohols to form esters, amines to form amides, and water to hydrolyze back to the carboxylic acid. wikipedia.org

The sulfonyl group is generally less reactive than the acyl chloride. However, it can participate in reactions under specific conditions, for example, reductions or rearrangements. The presence of both functional groups allows for potential stepwise reactions where the more reactive acyl chloride is reacted first, followed by a transformation of the sulfonyl group.

Potential Research Applications

Given its structure, this compound could be a valuable intermediate in several areas of chemical research:

Medicinal Chemistry: As a building block for the synthesis of novel sulfonamides and other biologically active compounds. The combination of the sulfonyl and a modifiable acyl group allows for the creation of diverse molecular libraries for drug discovery.

Materials Science: For the incorporation of the methoxyphenylsulfonyl moiety into polymers or other materials to modify their properties.

Organic Synthesis: As a bifunctional linker molecule to connect different molecular fragments.

This compound is a chemical compound with significant potential in synthetic organic chemistry. Its structure, combining the features of both organosulfur and acyl chemistries, makes it a versatile building block. While direct research on this specific molecule is limited, its properties and reactivity can be largely understood from the well-established chemistry of its constituent functional groups. Further research into the synthesis and applications of this and related compounds could lead to new discoveries in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonylpropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-15-8-2-4-9(5-3-8)16(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSVLAUPQJAQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methoxyphenyl Sulfonyl Propanoyl Chloride

Strategies for the Construction of the Sulfonyl Moiety

The assembly of the (4-Methoxyphenyl)sulfonyl group, the key structural component of 3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride, can be achieved through several distinct chemical pathways. These methods offer flexibility in the choice of starting materials, ranging from thiols and sulfonic acids to aromatic precursors and anilines.

A direct and efficient method for preparing sulfonyl chlorides is the oxidative chlorination of thiols. organic-chemistry.org For the synthesis of the 4-methoxyphenylsulfonyl moiety, the corresponding precursor is 4-methoxythiophenol. This approach involves the simultaneous oxidation of the sulfur atom and its chlorination. Various reagent systems have been developed to achieve this transformation under mild conditions, providing a practical alternative to harsher traditional methods. organic-chemistry.orgthieme-connect.com

Commonly employed reagent systems include:

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂): This combination serves as a highly reactive agent for the direct conversion of thiols to sulfonyl chlorides, often resulting in excellent yields and very short reaction times. organic-chemistry.orgorganic-chemistry.org

Hydrogen Peroxide (H₂O₂) and Zirconium Tetrachloride (ZrCl₄): This system also facilitates the rapid and high-yield oxidative chlorination of thiols and disulfides at room temperature. thieme-connect.com

N-Chlorosuccinimide (NCS): In the presence of dilute hydrochloric acid or tetrabutylammonium chloride and water, NCS can smoothly oxidize thiols to their corresponding sulfonyl chlorides. organic-chemistry.org

Nitrate (B79036) Salt and Chlorotrimethylsilane (TMSCl): This combination provides a mild and efficient reagent for the direct oxidative chlorination of thiols. organic-chemistry.org

The general transformation can be represented as follows: Ar-SH + Oxidizing/Chlorinating Agents → Ar-SO₂Cl

| Reagent System | Key Advantages | Reference |

|---|---|---|

| H₂O₂ / SOCl₂ | Highly reactive, rapid reactions, excellent yields. | organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / ZrCl₄ | Excellent yields, very short reaction times, mild conditions. | thieme-connect.com |

| N-Chlorosuccinimide (NCS) / HCl | Good yields, smooth oxidation. | organic-chemistry.org |

| Ammonium (B1175870) Nitrate / HCl / O₂ | Environmentally benign, metal-free, uses oxygen as terminal oxidant. | rsc.org |

Another fundamental route to sulfonyl chlorides involves the chlorination of pre-formed sulfonic acids. rsc.org In this context, 4-methoxybenzenesulfonic acid serves as the direct intermediate. This sulfonic acid can be readily prepared by the sulfonation of anisole. rsc.org The conversion of the sulfonic acid to the sulfonyl chloride is typically achieved using various chlorinating agents. rsc.org

Traditional and modern reagents for this conversion include:

Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃): These are classic, potent chlorinating agents, though they often require harsh reaction conditions. researchgate.netgoogle.com

Thionyl Chloride (SOCl₂): Often used in the presence of a catalyst like N,N-dimethylformamide (DMF), thionyl chloride can convert sulfonic acids and their salts to sulfonyl chlorides. google.comgoogle.com

Cyanuric Chloride: This reagent allows for the conversion to be performed under milder, neutral conditions compared to traditional phosphorus-based reagents. rsc.orgthieme-connect.com

1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC): TAPC has been reported as an extremely efficient chlorinating agent for this transformation, operating under mild, solvent-free conditions with high yields and short reaction times. thieme-connect.com

| Chlorinating Agent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Often heated, can be harsh. | google.com |

| Thionyl Chloride (SOCl₂) / DMF | Milder than PCl₅, often used with sulfonic acid salts. | google.com |

| Cyanuric Chloride | Mild, neutral conditions. | rsc.orgthieme-connect.com |

| TAPC | Mild, solvent-free, highly efficient. | thieme-connect.com |

Direct chlorosulfonylation of an aromatic ring is one of the most common and straightforward methods for preparing aryl sulfonyl chlorides. rsc.org For the target moiety, the aromatic precursor is anisole (methoxybenzene). This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) to directly install the chlorosulfonyl group onto the aromatic ring. rsc.org The methoxy (B1213986) group of anisole is an ortho-, para-director, leading primarily to the desired para-substituted product, 4-methoxybenzenesulfonyl chloride. rsc.org The reaction is generally rapid and efficient, though it requires handling of the highly corrosive chlorosulfonic acid. rsc.org

Anisole + ClSO₃H → 4-Methoxybenzenesulfonyl chloride + H₂O

This method is a reliable approach for accessing aryl sulfonyl chlorides but can be limited by the hazardous nature of the reagents and may not be suitable for electron-deficient aromatic substrates. rsc.org

The Sandmeyer reaction provides a versatile method for introducing a sulfonyl chloride group onto an aromatic ring starting from an aniline. organic-chemistry.org For the synthesis of the 4-methoxyphenylsulfonyl moiety, the precursor is p-anisidine (4-methoxyaniline). The reaction proceeds via the formation of a diazonium salt from the aniline, which is then treated with sulfur dioxide in the presence of a copper catalyst. nih.govacs.org

Modern variations of this method utilize stable sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), which circumvents the need to handle gaseous SO₂. nih.govacs.orgorganic-chemistry.org This approach is noted for its mild conditions and broad substrate scope, including various carbo- and heterocyclic anilines. nih.gov The reaction can be performed to isolate the sulfonyl chloride or, in a one-pot procedure, the intermediate can be directly reacted with an amine to form a sulfonamide. acs.orgorganic-chemistry.org The process is considered inherently safe as it avoids the accumulation of highly energetic diazonium intermediates. acs.org

| Feature | Description | Reference |

|---|---|---|

| Precursor | Anilines (e.g., p-anisidine). | organic-chemistry.org |

| Key Reagents | Nitrite source (e.g., t-butyl nitrite), SO₂ or surrogate (e.g., DABSO), Cu catalyst. | nih.govacs.org |

| Advantages | Mild conditions, operational simplicity, inherent safety, broad scope. | acs.orgorganic-chemistry.org |

| Scalability | The method has been successfully demonstrated on a 20-gram scale. | nih.govacs.org |

An environmentally friendly and practical route for the synthesis of sulfonyl chlorides utilizes S-alkyl isothiourea salts as odorless and stable thiol surrogates. organic-chemistry.orgthieme-connect.com These salts are easily prepared from the reaction of an alkyl halide (such as 4-methoxybenzyl chloride) with inexpensive thiourea. organic-chemistry.orgthieme-connect.com The subsequent step is an oxidative chlorosulfonation of the S-alkyl isothiourea salt.

This transformation is often mediated by N-chlorosuccinimide (NCS) in the presence of hydrochloric acid, which proceeds under mild conditions to afford structurally diverse sulfonyl chlorides in moderate to excellent yields. organic-chemistry.orgthieme-connect.com An advantage of this method is its sustainability, particularly in large-scale syntheses, where the succinimide (B58015) byproduct can be recovered and recycled back into NCS using sodium hypochlorite (bleach). organic-chemistry.orgthieme-connect.comresearchgate.net Other oxidizing systems, such as sodium hypochlorite or sodium chlorite (NaClO₂), have also been employed, offering clean and economical alternatives. organic-chemistry.org

This method avoids the use of malodorous thiols and hazardous reagents like chlorine gas, making it a more attractive process from an environmental and safety perspective. organic-chemistry.orgthieme-connect.com

A novel and mild method for generating sulfonyl chlorides involves the activation and derivatization of primary sulfonamides. nih.govresearchgate.net For the target moiety, this would involve the conversion of 4-methoxybenzenesulfonamide into its corresponding sulfonyl chloride. This transformation is enabled by the use of a pyrylium salt, such as 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄), as an activating agent. nih.govresearchgate.net

The pyrylium salt activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion into a highly reactive sulfonyl chloride electrophile in the presence of a chloride source like MgCl₂. nih.gov This methodology is distinguished by its exceptionally mild reaction conditions and high chemoselectivity. nih.govresearchgate.net It tolerates a wide array of sensitive functional groups, making it particularly suitable for late-stage functionalization in the synthesis of complex molecules. nih.gov This approach allows for the subsequent reaction with various nucleophiles to create diverse sulfur-containing compounds. researchgate.net

Strategies for the Formation of the Propanoyl Chloride Moiety

The conversion of the carboxylic acid, 3-((4-Methoxyphenyl)sulfonyl)propanoic acid, into its acyl chloride derivative is a critical step. This transformation is typically achieved through various chlorination techniques, each with distinct advantages and applications.

The most direct method for preparing this compound is the chlorination of its parent carboxylic acid. Several standard reagents are employed for this purpose, converting the hydroxyl group of the carboxylic acid into a more reactive chloro group.

Common chlorinating agents include:

Thionyl Chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids into acyl chlorides. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification.

Phosphorus Pentachloride (PCl₅): This reagent is also effective for this transformation. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl).

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride provides a mild and efficient method for generating acyl chlorides. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, facilitating easy removal.

The choice of reagent can depend on the scale of the reaction, the sensitivity of the substrate to heat or acidic conditions, and the desired purity of the final product.

Table 1: Comparison of Common Carboxylic Acid Chlorination Reagents

| Reagent | Formula | Typical Conditions | Byproducts | Advantages |

| Thionyl Chloride | SOCl₂ | Neat or in an inert solvent (e.g., toluene), often with gentle heating. | SO₂, HCl | Volatile byproducts are easily removed. |

| Phosphorus Pentachloride | PCl₅ | Inert solvent, often at room temperature or with cooling. | POCl₃, HCl | Effective and powerful chlorinating agent. |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., CH₂Cl₂, THF) with catalytic DMF, often at low temperatures. | CO, CO₂, HCl | Mild reaction conditions; volatile byproducts. |

While direct chlorination of the carboxylic acid is most common, alternative strategies can involve the functionalization of other propanoic acid derivatives. A kinetic study on the chlorination of propanoic acid revealed that propanoyl chloride acts as a key intermediate. This suggests that under specific catalytic conditions, it might be possible to introduce the sulfonyl group onto a pre-formed propanoyl chloride or a related derivative. However, such routes are generally less straightforward than the synthesis and subsequent chlorination of the precursor acid, 3-((4-methoxyphenyl)sulfonyl)propanoic acid.

Integrated Synthetic Routes for this compound

The construction of complex molecules can be approached through either convergent or divergent strategies.

Divergent Synthesis: A divergent strategy begins with a common core structure that is subsequently modified to create a library of different but structurally related compounds. One could envision a scenario starting with a precursor like 3-(4-methoxyphenylthio)propanoic acid. This common intermediate could then be subjected to various reactions; one path would involve oxidation of the sulfide to a sulfone, followed by chlorination to yield the target compound. Other pathways could involve modifications to the aromatic ring or the carboxylic acid moiety, leading to a diverse set of molecules from a single starting point.

The compound this compound is achiral and therefore does not require stereoselective synthesis. However, considerations for stereoselectivity would become crucial if chiral centers were introduced into the propanoyl backbone, for instance, at the C2 position. In such hypothetical cases, the synthesis of specific stereoisomers would necessitate the use of chiral auxiliaries, asymmetric catalysts, or enantiomerically pure starting materials. The field of stereoselective synthesis of organosulfur compounds, including chiral sulfoxides and related derivatives, is well-developed and provides a toolbox of methods that could be adapted for such purposes. For example, asymmetric addition reactions to introduce the sulfonyl group or stereoselective reductions of a ketone precursor could establish the desired stereochemistry in the molecule's backbone before the final chlorination step.

Optimization of Reaction Conditions and Yield for Precursor Synthesis

Key parameters for optimization include:

Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Polar aprotic solvents like DMF or DMSO are often suitable for nucleophilic substitution reactions.

Base: An appropriate base is required to generate the sulfinate nucleophile or to facilitate other steps in the reaction sequence. The strength and stoichiometry of the base must be carefully selected.

Temperature: Reaction temperature significantly influences the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Finding the optimal temperature is crucial.

Reactant Stoichiometry: The molar ratio of the reactants can impact the conversion of the limiting reagent and the formation of byproducts.

Reaction Time: Monitoring the reaction progress via techniques like TLC or HPLC allows for the determination of the optimal reaction time to ensure complete conversion without significant product degradation.

Table 2: Parameters for Optimization in the Synthesis of 3-((4-Methoxyphenyl)sulfonyl)propanoic Acid

| Parameter | Variable | Rationale for Optimization |

| Temperature | -20 °C to 100 °C | To balance reaction rate against the formation of thermal decomposition products or side reactions. |

| Solvent System | DMF, DMSO, Acetonitrile, THF | To ensure adequate solubility of reactants and intermediates and to influence reaction kinetics. |

| Base | K₂CO₃, NaH, Et₃N | To select a base with appropriate strength to deprotonate the precursor without causing side reactions. |

| Reactant Ratio | 1:1 to 1:1.5 | To maximize the conversion of the limiting reagent and minimize waste. |

| Reaction Time | 1h to 24h | To achieve maximum product yield before significant degradation or byproduct formation occurs. |

By systematically adjusting these parameters, the yield and purity of the 3-((4-methoxyphenyl)sulfonyl)propanoic acid precursor can be maximized, which in turn improves the efficiency of the final conversion to this compound.

Reactivity Profiles and Transformational Chemistry of 3 4 Methoxyphenyl Sulfonyl Propanoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Propanoyl Chloride Center

The propanoyl chloride moiety is the most reactive site on the molecule for nucleophilic attack. As a carboxylic acid derivative, the acyl chloride group is highly electrophilic and readily undergoes nucleophilic acyl substitution. libretexts.orglibretexts.org This class of reactions proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the formation of a new carbonyl compound. libretexts.org The high reactivity of the acid chloride allows for its conversion into a wide range of other functional groups. youtube.com

Amidation and Peptide Coupling Applications

The reaction of 3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of amides. This transformation is fundamental in organic synthesis, particularly in the construction of peptide bonds. The reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. The resulting amide contains the intact (4-methoxyphenyl)sulfonyl propanyl backbone.

Table 1: Illustrative Amidation Reactions

| Nucleophile (Amine) | Product | Conditions |

|---|---|---|

| Ammonia (B1221849) (NH₃) | 3-((4-Methoxyphenyl)sulfonyl)propanamide | Aprotic solvent (e.g., DCM, THF) |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-3-((4-methoxyphenyl)sulfonyl)propanamide | Aprotic solvent, base (e.g., Pyridine) |

Esterification and Anhydride Formation

Esterification can be readily achieved by reacting this compound with an alcohol. This reaction is often carried out in the presence of a base such as pyridine, which acts as a catalyst and an acid scavenger. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of the corresponding ester, a valuable transformation in the synthesis of various organic molecules.

Similarly, reaction with a carboxylate salt (the conjugate base of a carboxylic acid) yields a mixed anhydride. Acid anhydrides are themselves useful acylating agents. masterorganicchemistry.com

Table 2: Examples of Esterification and Anhydride Formation

| Nucleophile | Product | Conditions |

|---|---|---|

| Ethanol (CH₃CH₂OH) | Ethyl 3-((4-methoxyphenyl)sulfonyl)propanoate | Pyridine or other non-nucleophilic base |

Formation of Ketones and Aldehydes

The propanoyl chloride can be converted into ketones through reaction with organometallic reagents. For instance, Gilman reagents (lithium dialkylcuprates) are particularly effective for this transformation, as they are less reactive than Grignard or organolithium reagents and tend not to react further with the resulting ketone. The use of Grignard reagents is also possible but requires careful temperature control to avoid double addition. organic-chemistry.org

The formation of an aldehyde from an acyl chloride requires a mild reducing agent to prevent over-reduction to the primary alcohol. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) are commonly used for this selective reduction.

Table 3: Synthesis of Ketones and Aldehydes

| Reagent | Product Type | General Product Structure |

|---|---|---|

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Ketone | 1-((4-Methoxyphenyl)sulfonyl)pentan-2-one |

| Phenylmagnesium Bromide (PhMgBr) | Ketone | 1-((4-Methoxyphenyl)sulfonyl)-3-phenylpropan-1-one |

Nucleophilic Substitution Reactions at the Sulfonyl Center

It is important to clarify a key structural distinction. The subject compound, this compound, contains a sulfone functional group (Ar-SO₂-R), which connects the aromatic ring to the propanoyl chain. A sulfone group is characterized by its notable stability and is generally unreactive toward nucleophilic substitution at the sulfur atom under common synthetic conditions. researchgate.net

The reactions described in the following subsections—the formation of sulfonamides and sulfonate esters—are characteristic of sulfonyl chlorides (Ar-SO₂-Cl), not sulfones. To provide chemically accurate information relevant to these transformations, the following discussion will focus on the reactivity of a structurally related sulfonyl chloride, 4-Methoxybenzenesulfonyl chloride . This compound serves as a pertinent example for the synthesis of sulfonamides and sulfonate esters from a sulfonyl chloride center.

Formation of Sulfonamides

4-Methoxybenzenesulfonyl chloride is a versatile reagent for installing the 4-methoxybenzenesulfonyl group onto nitrogen nucleophiles. It reacts readily with primary and secondary amines in the presence of a base (like pyridine or aqueous NaOH) to produce the corresponding sulfonamides. google.com This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. orgsyn.orgmagtech.com.cn The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the displacement of the chloride ion. google.com

Table 4: Synthesis of Sulfonamides from 4-Methoxybenzenesulfonyl chloride

| Amine | Product | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | 4-Methoxybenzenesulfonamide | Aqueous NH₄OH google.com |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-methoxybenzenesulfonamide | Pyridine, DCM |

Synthesis of Sulfonate Esters

In a similar fashion to sulfonamide formation, 4-Methoxybenzenesulfonyl chloride reacts with alcohols and phenols to yield sulfonate esters. The reaction, often referred to as sulfonylation, typically requires a base to deprotonate the alcohol, enhancing its nucleophilicity. Pyridine is commonly used as both the base and the solvent. The resulting sulfonate esters are stable compounds and are notable for being excellent leaving groups in subsequent nucleophilic substitution reactions.

Table 5: Synthesis of Sulfonate Esters from 4-Methoxybenzenesulfonyl chloride

| Alcohol/Phenol | Product | Typical Conditions |

|---|---|---|

| Methanol (CH₃OH) | Methyl 4-methoxybenzenesulfonate | Pyridine, 0 °C to RT |

| Phenol (C₆H₅OH) | Phenyl 4-methoxybenzenesulfonate | Pyridine, 0 °C to RT |

Generation of Sulfones and Thioethers

The synthesis of sulfones and thioethers from this compound would theoretically proceed through nucleophilic substitution reactions targeting the acyl chloride moiety, followed by transformations that might involve the sulfonyl group or a separate reaction pathway.

Sulfone Formation: The generation of a new sulfone linkage directly from the existing sulfonyl group in this compound is not a typical transformation. The sulfone group (R-SO₂-R') is generally stable. However, the acyl chloride can be used to introduce the entire 3-((4-methoxyphenyl)sulfonyl)propanoyl moiety into a molecule. For instance, a Friedel-Crafts acylation of an aromatic compound could yield a ketone, which could then undergo further reactions.

Thioether Formation: The formation of thioethers (sulfides) can be envisioned through several synthetic routes. A common method involves the reaction of a thiol with an electrophile. While the acyl chloride is a potent electrophile, its reaction with a thiol would primarily yield a thioester.

A hypothetical reaction scheme for the formation of a thioester is presented below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Thiol (R-SH) | S-alkyl 3-((4-methoxyphenyl)sulfonyl)propanethioate | Base (e.g., pyridine) |

This table represents a generalized, hypothetical reaction based on the known reactivity of acyl chlorides with thiols.

Formation of Sulfonyl Fluorides

The conversion of a sulfonyl chloride to a sulfonyl fluoride (B91410) is a well-established transformation in organic synthesis. Sulfonyl fluorides have gained significant interest due to their unique reactivity and stability compared to their chloride counterparts. They are generally more resistant to hydrolysis and exhibit distinct reactivity profiles with nucleophiles. nih.gov

The transformation of a sulfonyl group within the this compound structure to a sulfonyl fluoride would not be a direct conversion, as the starting compound contains a sulfone, not a sulfonyl chloride. However, if a related precursor, this compound, were to be synthesized with a chlorosulfonyl group instead of the methoxyphenylsulfonyl group, its conversion to a sulfonyl fluoride would be feasible.

A general method for the conversion of a sulfonyl chloride to a sulfonyl fluoride involves the use of a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). nih.gov

| Starting Material | Reagent | Product |

| Aryl Sulfonyl Chloride | Potassium Fluoride (KF) | Aryl Sulfonyl Fluoride |

This table illustrates a general transformation and is not based on specific experimental data for the subject compound.

The synthesis of sulfonyl fluorides from sulfonyl chlorides is often favored for applications in medicinal chemistry and chemical biology, where the sulfonyl fluoride moiety can act as a covalent probe for serine proteases. nih.gov

Dual Reactivity and Chemoselectivity Challenges

The presence of two distinct electrophilic centers—the acyl chloride and the carbon atoms of the sulfonyl group—in this compound presents both opportunities and challenges in synthetic chemistry. The primary challenge lies in achieving chemoselectivity, which is the selective reaction of one functional group in the presence of the other.

The acyl chloride is a significantly more reactive electrophile than the sulfonyl group in the context of nucleophilic acyl substitution. This inherent difference in reactivity is the cornerstone of developing selective functionalization strategies.

Selective Functionalization Strategies

Selective functionalization of this compound would almost invariably proceed via initial reaction at the acyl chloride due to its high electrophilicity. Nucleophiles such as alcohols, amines, and thiols will readily attack the carbonyl carbon of the acyl chloride, leading to the formation of esters, amides, and thioesters, respectively.

Strategies to achieve selectivity would involve controlling the reaction conditions, such as temperature and the choice of nucleophile and base. For instance, a mild nucleophile at a low temperature would be expected to react exclusively at the acyl chloride center.

| Nucleophile | Product of Selective Reaction |

| Alcohol (R-OH) | Ester |

| Amine (R-NH₂) | Amide |

| Thiol (R-SH) | Thioester |

This table outlines the expected products from the selective reaction at the acyl chloride moiety based on general principles of organic reactivity.

Tandem and Cascade Reactions Utilizing Both Reactive Centers

Tandem or cascade reactions are elegant synthetic strategies that allow for the formation of complex molecules in a single operation by orchestrating a sequence of intramolecular or intermolecular reactions. For a molecule like this compound, designing a tandem reaction would involve an initial reaction at the acyl chloride, followed by a subsequent transformation involving the sulfonyl group or another part of the molecule.

A hypothetical tandem reaction could involve the initial reaction of the acyl chloride with a bifunctional nucleophile. For example, an amino alcohol could first react via its amino group with the acyl chloride to form an amide. Subsequent intramolecular cyclization, potentially involving the sulfonyl group or the alkyl chain, could then lead to the formation of a heterocyclic compound. The feasibility of such a cascade would be highly dependent on the specific substrate and reaction conditions.

The design of such reactions often relies on the careful choice of reagents and catalysts to control the sequence of events and achieve the desired outcome. While no specific examples for this compound are readily available in the literature, the principles of tandem reactions in bifunctional molecules suggest that such transformations are theoretically plausible.

Mechanistic Investigations of Reactions Involving 3 4 Methoxyphenyl Sulfonyl Propanoyl Chloride

Elucidation of Acyl Chloride Reactivity Mechanisms

The reactivity of the acyl chloride functional group in 3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride is governed by the electrophilic nature of the carbonyl carbon. This carbon is bonded to two highly electronegative atoms, oxygen and chlorine, which withdraw electron density, rendering the carbon atom significantly positive and susceptible to attack by nucleophiles. libretexts.org Acyl chlorides are generally more reactive than their corresponding carboxylic acids and are often used as intermediates in synthesis. savemyexams.com

The primary mechanism for reactions at the acyl chloride group is nucleophilic addition-elimination. savemyexams.com This is a two-step process:

Nucleophilic Addition: A nucleophile (Nu-H), such as water, an alcohol, or an amine, attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. libretexts.org

Elimination: The intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated. A proton is subsequently lost from the attacking nucleophile to yield the final product and hydrogen chloride. libretexts.org

This mechanism is common across various reactions:

Hydrolysis: Reaction with water to form the corresponding carboxylic acid. libretexts.orgsavemyexams.com

Esterification: Reaction with alcohols or phenols to produce esters. libretexts.orgsavemyexams.com

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to form amides. libretexts.orgsavemyexams.com

The high reactivity of acyl chlorides means that reactions are often vigorous. chemguide.co.uk They can react with moisture in the air, making it necessary to handle them under anhydrous conditions. researchgate.net

Exploration of Sulfonyl Chloride Reaction Mechanisms

The sulfonyl chloride group (-SO₂Cl) exhibits different reactivity compared to the acyl chloride group. For most arenesulfonyl and alkanesulfonyl chlorides, the dominant reaction pathway for solvolysis and other nucleophilic substitutions is a bimolecular nucleophilic substitution (Sₙ2-like) mechanism. nih.govmdpi.com This process is generally considered to be a concerted, single-step reaction where the nucleophile attacks the sulfur atom as the chloride ion departs. nih.govresearchgate.net

However, the mechanism can vary depending on the structure of the sulfonyl chloride and the reaction conditions.

Concerted Sₙ2 Pathway: This is the most common mechanism, where the solvent or another nucleophile directly displaces the chloride from the sulfur atom. nih.govmdpi.com

Sulfene (B1252967) Intermediate Pathway: For alkanesulfonyl chlorides with an α-hydrogen, an elimination-addition mechanism can occur, particularly in the presence of a base. This involves the formation of a highly reactive sulfene intermediate (R₂C=SO₂), which then rapidly adds a solvent molecule to form the final product. nih.govmdpi.commdpi.com

Ionization (Sₙ1-like) Pathway: This pathway is rare but has been suggested for substrates where the R group can form a stable carbocation, such as 2-methyl-2-propanesulfonyl chloride. nih.govmdpi.com This solvolysis-decomposition reaction involves the extrusion of sulfur dioxide. mdpi.com

For arenesulfonyl chlorides, like the (4-methoxyphenyl)sulfonyl moiety, the reaction typically proceeds via the concerted Sₙ2 mechanism. nih.gov Studies on various arenesulfonyl chlorides have shown that hydrolysis can occur via two main pathways: one involving a cyclic intermediate with a pentacoordinate sulfur atom and another proceeding through an anionic intermediate. researchgate.net

Influence of Solvent Effects on Reaction Kinetics and Selectivity

Solvent properties play a critical role in the kinetics and selectivity of reactions involving sulfonyl chlorides. The influence of the solvent on reaction rates is often analyzed using the extended Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with the solvent's nucleophilicity (Nₜ) and ionizing power (Yₗ). nih.govresearchgate.net

The equation is expressed as: log(k/k₀) = lNₜ + mYₗ

Where:

k₀ is the rate constant in the reference solvent (80% ethanol).

l represents the sensitivity of the substrate to solvent nucleophilicity.

m represents the sensitivity of the substrate to solvent ionizing power.

Studies on various arenesulfonyl chlorides have demonstrated that these reactions are sensitive to both parameters, consistent with a bimolecular mechanism. mdpi.com High l values indicate significant nucleophilic participation from the solvent in the transition state. nih.gov For a range of arenesulfonyl chlorides, the l/m ratio is typically between 1.78 and 2.05, indicating a high degree of sensitivity to solvent nucleophilicity. mdpi.com

Kinetic solvent isotope effects (KSIE), such as the ratio of reaction rates in H₂O versus D₂O (kH₂O/kD₂O), provide further insight. For arenesulfonyl chlorides, KSIE values typically range from 1.4 to 1.8, suggesting that the nucleophilic attack by water is a key part of the rate-determining step. mdpi.comresearchgate.net This contrasts with displacement from a saturated carbon atom, indicating differences in the transition state, with a greater degree of bond-making required for the sulfonyl chloride reaction. researchgate.net

| Substrate | l value | m value | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| 2-Thiophenesulfonyl chloride | 1.35 | 0.70 | 1.93 | Concerted SN2 |

| Benzenesulfonyl chloride | 1.28 | 0.72 | 1.78 | Concerted SN2 |

| p-Toluenesulfonyl chloride | 1.15 | 0.62 | 1.85 | Concerted SN2 |

| p-Nitrobenzenesulfonyl chloride | 1.23 | 0.60 | 2.05 | Concerted SN2 |

Data compiled from studies on arenesulfonyl chlorides, illustrating typical sensitivities to solvent effects. The values indicate a bimolecular mechanism with significant nucleophilic solvent assistance. mdpi.commdpi.com

Catalytic Pathways and Transition State Analysis

Reactions involving the sulfonyl group can be influenced by various catalytic pathways. In hydrolysis reactions, solvent molecules can act as bifunctional catalysts. For instance, studies have proposed that the hydrolysis of sulfonyl chlorides can be catalyzed by a water dimer, which facilitates the nucleophilic attack of a third water molecule. researchgate.net This cooperative participation of multiple water molecules in a cyclic transition state lowers the activation barrier. researchgate.net

Metal catalysis is also relevant for reactions of sulfonyl-containing compounds. Copper-catalyzed reactions, for example, can proceed through a series of intermediates involving different oxidation states of the metal. nih.gov A plausible catalytic cycle might involve the formation of a Cu(II)-sulfinate intermediate, followed by oxidation to a Cu(III) species. Reductive elimination then yields the product and a Cu(I) species, which is re-oxidized to regenerate the Cu(II) catalyst. nih.gov

Transition state analysis provides deeper insight into these mechanisms. For the hydrolysis of arenesulfonyl chlorides, two distinct pathways have been identified: one involving a neutral, cyclic transition state with a pentacoordinate sulfur atom, and another proceeding through an anionic intermediate. researchgate.net The contribution of the anionic pathway tends to increase with electron-withdrawing substituents on the aromatic ring. researchgate.net Kinetic solvent isotope effect studies further probe the transition state. The systematic variation of KSIE values with different substituents on the benzene (B151609) ring of benzenesulfonyl chlorides indicates that the degree of bond-making in the transition state is sensitive to the electronic properties of the substrate. researchgate.net

| Substrate | KSIE (kH₂O/kD₂O) | Interpretation |

|---|---|---|

| p-Methoxybenzenesulfonyl chloride | 1.50 | Significant nucleophilic attack by water in rate-determining step |

| Benzenesulfonyl chloride | 1.59 | Significant nucleophilic attack by water in rate-determining step |

| p-Nitrobenzenesulfonyl chloride | 1.68 | Significant nucleophilic attack by water in rate-determining step |

| trans-β-Styrenesulfonyl chloride | 1.46 | Significant nucleophilic attack by water in rate-determining step |

Data from studies on various sulfonyl chlorides, indicating general mechanistic characteristics. mdpi.comresearchgate.net

Computational and Theoretical Studies on 3 4 Methoxyphenyl Sulfonyl Propanoyl Chloride

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Validation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict reaction pathways, transition state energies, and kinetic parameters, offering deep insights into chemical reactivity.

While specific DFT studies on the reaction mechanisms of 3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride are not extensively documented in the literature, the general reactivity of arenesulfonyl chlorides has been a subject of theoretical investigation. The solvolysis of sulfonyl chlorides, for instance, is a fundamental reaction class where computational methods can clarify mechanistic details. It is generally accepted that for most sulfonyl chlorides, the mechanism of solvolysis is bimolecular (SN2) in nature. researchgate.net Theoretical calculations for related arenesulfonyl chlorides suggest that the formation of a sulfonyl cation (an SN1 pathway) is energetically unfavorable under typical solvolytic conditions due to the high heterolytic bond-dissociation energies. nih.gov

DFT calculations can be employed to model the reaction of this compound with a nucleophile (e.g., water or an alcohol). These models would allow for:

Transition State Geometry Optimization: Identifying the precise three-dimensional structure of the highest energy point along the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier for the reaction, which is crucial for predicting reaction rates.

Solvent Effect Modeling: Incorporating solvent models to understand how the reaction medium influences the mechanism and kinetics. For sulfonyl chlorides, solvent participation can be complex, with some proposals suggesting cyclic transition states involving multiple solvent molecules. nih.gov

By comparing the calculated energy barriers for different proposed pathways (e.g., SN1 vs. SN2, or different solvent-assisted models), DFT can validate the most likely reaction mechanism. For instance, a comparison of substituent effects on the solvolysis rates of various 4-Z-substituted arenesulfonyl chlorides with gas-phase energy calculations showed that substituent effects are much smaller than predicted for a pure unimolecular heterolysis, supporting the idea of variable nucleophilic solvent assistance. researchgate.net

Table 1: Theoretical Parameters for Solvolysis Mechanism Studies of Arenesulfonyl Chlorides

| Parameter | Method | Significance in Mechanism Prediction | Typical Finding for Sulfonyl Chlorides |

|---|---|---|---|

| Heterolytic Bond Dissociation Energy | DFT/Ab initio | Energy required to cleave the S-Cl bond to form ions (RSO₂⁺ and Cl⁻). | High values suggest an SN1 pathway is unfavorable. nih.gov |

| Transition State Energy | DFT (e.g., B3LYP) | The energy barrier that must be overcome for a reaction to occur. | Lower energy for a bimolecular (SN2) pathway supports this mechanism. |

| Kinetic Solvent Isotope Effects (kH/kD) | Experimental/DFT | Compares reaction rates in normal vs. deuterated solvents to probe bond breaking at the transition state. | Values for sulfonyl chlorides indicate significant bond breaking at the transition state. nih.gov |

| Substituent Effects (Hammett plot) | Experimental/DFT | Correlates reaction rates with electronic properties of substituents. | Small effects for arenesulfonyl chlorides suggest a mechanism with less charge buildup on sulfur than in a pure SN1 reaction. researchgate.net |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of this field, focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative energies. This is critical as the conformation can significantly influence a molecule's physical properties and reactivity.

For this compound, conformational flexibility arises from the rotation around several single bonds:

The C-C bonds within the propanoyl chain.

The C-S bond connecting the sulfonyl group to the propanoyl chain.

The C-S bond linking the phenyl ring to the sulfonyl group.

The C-O bond of the methoxy (B1213986) group.

Computational studies on related molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have demonstrated that different conformers can coexist with small energy differences between them. nih.gov In that study, rotational barriers were calculated, and the energetically preferred conformation in the gas phase was identified. nih.gov However, it was also noted that crystal packing forces could favor a different, less stable gas-phase conformation, highlighting the importance of intermolecular interactions. nih.gov

A similar analysis for this compound would involve systematically rotating the key dihedral angles and calculating the potential energy at each step. This process, known as a potential energy surface scan, reveals the lowest energy conformers (global and local minima) and the energy barriers to interconversion.

Table 2: Computed Molecular Descriptors for a 3-(Methoxyphenyl)propanoyl Chloride Analog Data computed for the isomeric 3-(2-Methoxyphenyl)propanoyl chloride.

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 198.64 g/mol | Basic physical property of the molecule. nih.gov |

| XLogP3 | 3.1 | A measure of lipophilicity, relevant for solubility and biological interactions. nih.gov |

| Rotatable Bond Count | 4 | Indicates the degree of conformational flexibility. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The oxygen atoms can act as hydrogen bond acceptors. nih.gov |

| Complexity | 170 | A rough measure of the intricacy of the molecular structure. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comsysrevpharm.org The compound this compound is a reactive intermediate, making it an ideal starting material for the synthesis of a library of derivatives, such as amides or esters. These derivatives could then be evaluated for a specific biological activity, and the resulting data used to build a QSAR model.

A typical 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), would involve the following steps:

Synthesis and Testing: A series of analogs is synthesized from the parent compound, and their biological activity (e.g., enzyme inhibition, receptor binding) is measured.

Molecular Alignment: The 3D structures of all compounds in the series are computationally generated and aligned based on a common scaffold.

Field Calculation: Steric, electrostatic, hydrophobic, and other physicochemical fields are calculated around each molecule.

Model Generation: Statistical methods are used to build a model that correlates variations in these fields with changes in biological activity.

For example, 3D-QSAR studies on aryloxypropanolamine agonists of the β3-adrenergic receptor have successfully identified key structural features for activity. nih.govresearchgate.net The resulting CoMFA and CoMSIA models generated contour maps that visually represent regions where steric bulk, positive charge, or hydrophobic character would increase or decrease biological activity. mdpi.com Such models are highly valuable for rationally designing new, more potent compounds before committing to their chemical synthesis. nih.govmdpi.com

Table 3: Example Statistical Parameters from a 3D-QSAR Study on β3-Adrenergic Receptor Agonists

| Parameter | CoMFA Model | CoMSIA Model | Interpretation |

|---|---|---|---|

| r²ncv (Non-cross-validated correlation coefficient) | 0.993 | 0.984 | Measures how well the model fits the training data. A value close to 1 indicates a good fit. nih.gov |

| q² (Cross-validated correlation coefficient) | - | - | Measures the internal predictive ability of the model. (Specific value not provided in abstract but is a key metric). |

| r²test (Predictive correlation coefficient for test set) | 0.865 | 0.918 | Measures the ability of the model to predict the activity of an external set of compounds not used in model generation. A high value indicates good predictive power. nih.gov |

Spectroscopic Data Correlation with Theoretical Models

Computational methods, particularly DFT, can predict various spectroscopic properties of a molecule with a high degree of accuracy. Correlating this theoretical data with experimental spectra is a powerful method for confirming molecular structure and understanding spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can also predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule. Comparing the predicted chemical shifts and coupling constants with the experimental NMR spectrum aids in the complete and unambiguous assignment of all signals, which can be challenging for complex molecules.

In a study on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, computational results from DFT were evaluated against experimental FT-IR, UV-Vis, and NMR data, demonstrating a strong correlation and validating the structural analysis. researchgate.net This integrated approach of combining experimental spectroscopy with theoretical calculations provides a much higher level of confidence in structural elucidation than either method alone.

Table 4: Illustrative Correlation of Experimental and Calculated Vibrational Frequencies This table is a hypothetical example based on typical correlations for organic molecules containing similar functional groups.

| Functional Group | Experimental IR Frequency (cm⁻¹) | Calculated (Scaled) DFT Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| Acyl Chloride C=O | ~1800 | ~1795 | Carbonyl Stretch |

| Sulfonyl S=O | ~1350 | ~1345 | Asymmetric Stretch |

| Sulfonyl S=O | ~1160 | ~1165 | Symmetric Stretch |

| Methoxy C-O-C | ~1250 | ~1245 | Asymmetric Stretch |

| Aromatic C=C | ~1600, ~1500 | ~1595, ~1505 | Ring Stretching |

Applications of 3 4 Methoxyphenyl Sulfonyl Propanoyl Chloride in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The dual functionality of 3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride makes it a valuable tool for constructing intricate organic structures. It provides a modular approach to introduce the (4-methoxyphenyl)sulfonylpropanoyl moiety into a target molecule in a single, efficient step.

In modern drug discovery and materials science, the generation of chemical libraries containing diverse yet structurally related compounds is paramount for screening and identifying lead candidates. This compound serves as an excellent foundational scaffold for this purpose. The high reactivity of the acyl chloride group allows for its facile reaction with a wide array of nucleophiles, such as amines, alcohols, and thiols. This reactivity enables the rapid generation of a large number of derivatives from a common intermediate.

Each derivative retains the core (4-methoxyphenyl)sulfonyl structure while varying the substituent attached via the newly formed amide, ester, or thioester linkage. This approach facilitates the systematic exploration of the structure-activity relationship (SAR) by modifying a specific region of the molecule while keeping the sulfonyl portion constant. Such building blocks are instrumental in hit-to-lead and lead-optimization projects in medicinal chemistry. nih.gov

| Nucleophile (R-Nu) | Reactant Type | Resulting Functional Group | Derivative Class |

|---|---|---|---|

| R-NH₂ | Primary Amine | Amide | N-substituted propanamides |

| R-OH | Alcohol | Ester | Alkyl propanates |

| R-SH | Thiol | Thioester | S-alkyl propanethioates |

| R₂NH | Secondary Amine | Amide | N,N-disubstituted propanamides |

In the context of total synthesis or other complex, multistep preparations, the strategic introduction of key functional groups is critical. This compound acts as a practical three-carbon building block that installs both a sulfone and a reactive handle for further elaboration. The sulfonyl group is generally stable to a wide range of reaction conditions, allowing chemists to perform subsequent transformations on other parts of the molecule without affecting this moiety.

Its utility lies in its ability to bridge two different molecular fragments. For instance, it can first react with a nucleophilic component of a complex molecule via its acyl chloride. The resulting intermediate, which now contains the sulfonylpropanoyl unit, can then be modified at a different position, with the sulfonyl group serving as a key structural or electronic element in the final target molecule. This strategic incorporation simplifies synthetic routes by adding a significant level of molecular complexity in a single operation.

Application in Medicinal Chemistry Intermediates Development

The structural motifs present in this compound are highly relevant in medicinal chemistry. Both sulfonamides and propanamide derivatives are common features in a vast number of therapeutic agents.

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and antitumor agents. nih.govnih.gov this compound is a direct precursor for a specific class of these compounds. While the reagent itself contains a sulfone, not a sulfonamide, its structure is closely related and often synthesized from similar precursors. The core (4-methoxyphenyl)sulfonyl group is a key pharmacophore, and this reagent provides a means to incorporate this scaffold into larger molecules.

The synthesis of complex sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.govresearchgate.net This reagent enables the creation of molecules that contain both a sulfone and an amide linkage, leading to hybrid structures with potential for unique biological activity.

The propanoyl chloride portion of the molecule is highly reactive and serves as an efficient acylating agent. This reactivity is particularly useful for the preparation of functionalized propanamide derivatives. By reacting this compound with various primary or secondary amines, a diverse range of N-substituted propanamides can be synthesized.

These derivatives are valuable intermediates in drug discovery. The resulting amide bond is metabolically stable, and the substituents on the nitrogen atom can be tailored to modulate the pharmacological properties of the molecule, such as solubility, cell permeability, and target binding affinity. The presence of the (4-methoxyphenyl)sulfonyl group within the same molecule provides a fixed structural element known to interact with biological targets, making these propanamide derivatives particularly interesting for screening.

| Structural Moiety | Functional Group | Primary Role in Synthesis |

|---|---|---|

| -C(=O)Cl | Acyl Chloride | Highly reactive electrophilic site for coupling with nucleophiles (amines, alcohols) to form amides and esters. |

| -SO₂- | Sulfone | A stable, often polar structural component that can influence the physicochemical properties of the final molecule. |

| -C₆H₄-OCH₃ | 4-Methoxyphenyl (B3050149) | An aromatic ring with an electron-donating group, providing a defined steric and electronic profile. |

Enabling Reagent in Asymmetric Synthesis

Asymmetric synthesis focuses on the stereoselective creation of chiral molecules. This is often achieved using chiral catalysts, auxiliaries, or reagents that influence the stereochemical outcome of a reaction.

While sulfur-containing compounds are pivotal in asymmetric synthesis, particularly as chiral ligands for metal catalysts or as chiral auxiliaries, the specific role of this compound as an enabling reagent in this field is not well-documented in the available literature. The molecule itself is achiral and is typically employed as a building block to introduce a specific achiral fragment into a molecule.

The broader field of asymmetric synthesis does, however, extensively utilize chiral sulfinyl compounds and other specialized chiral sulfur reagents to induce stereoselectivity. acs.orghkbu.edu.hk For example, chiral sulfoxides can direct stereoselective transformations, and chiral sulfonic acids have been developed as powerful Brønsted acid catalysts. nih.gov However, these applications involve molecules with inherent chirality centered at or near the sulfur atom, a feature that this compound lacks. Therefore, its primary contribution remains in the non-asymmetric construction of complex molecular frameworks.

Application in Solid-Phase Organic Synthesis

Extensive searches of scientific literature and chemical databases did not yield specific research findings or established protocols detailing the application of this compound in solid-phase organic synthesis. While solid-phase synthesis is a widely utilized technique for the efficient production of peptides, oligonucleotides, and small molecule libraries, and sulfonyl-containing linkers are a known class of reagents in this field, the direct use of this particular compound appears to be undocumented in readily available scientific literature.

The general strategy of solid-phase synthesis involves the attachment of a starting material to an insoluble polymer support, followed by a series of chemical transformations. The final product is then cleaved from the support. Linkers are crucial components in this methodology, as they connect the nascent molecule to the solid support and their cleavage conditions determine the ultimate functionality of the released product.

Although no direct applications were found for this compound, the broader class of sulfonyl chlorides has been explored in solid-phase synthesis. For instance, various sulfonyl chloride derivatives are used to introduce sulfonamide functionalities into molecules anchored to a solid support. These sulfonamides can serve as key pharmacophores or as handles for further chemical diversification.

The structure of this compound, featuring a reactive acyl chloride group and a sulfonyl moiety, suggests its potential as a bifunctional linker or as a building block in solid-phase synthesis. The acyl chloride could be used to attach the molecule to a resin functionalized with an amine or alcohol, while the sulfonyl group could either be part of the final molecular scaffold or act as a traceless linker element under specific cleavage conditions.

However, without concrete research data, any discussion of its application remains speculative. There are no published studies to populate data tables with reaction conditions, yields, or the scope of substrates for its use in solid-phase organic synthesis. Therefore, a detailed account of its research findings in this specific application cannot be provided at this time.

Synthesis and Chemical Exploration of Structural Analogues and Derivatives

Systematic Modification of the Methoxyaryl Moiety

The 4-methoxyphenyl (B3050149) group plays a significant role in defining the electronic properties of the molecule. Systematic modification of this aryl moiety is a key strategy to create analogues. This is typically achieved by starting the synthesis with differently substituted aromatic compounds. For instance, the Friedel-Crafts reaction or chlorosulfonation can be performed on various substituted benzenes to generate a range of aryl sulfonyl chloride precursors.

Modifications can include altering the position or nature of the substituent on the aromatic ring. The electron-donating methoxy (B1213986) group (-OCH₃) at the para-position influences the reactivity of the sulfonyl group. Replacing it with other electron-donating or electron-withdrawing groups can modulate the electrophilicity of the sulfonyl sulfur and the acyl carbon.

Table 1: Hypothetical Analogues via Methoxyaryl Moiety Modification

| Substituent on Phenyl Ring | Resulting Compound Name | Expected Electronic Effect |

|---|---|---|

| 4-CH₃ | 3-((4-Methylphenyl)sulfonyl)propanoyl chloride | Weakly Electron-Donating |

| 4-Cl | 3-((4-Chlorophenyl)sulfonyl)propanoyl chloride | Electron-Withdrawing |

| 4-NO₂ | 3-((4-Nitrophenyl)sulfonyl)propanoyl chloride | Strongly Electron-Withdrawing |

| 2,4-(OCH₃)₂ | 3-((2,4-Dimethoxyphenyl)sulfonyl)propanoyl chloride | Strongly Electron-Donating |

Derivatization of the Sulfonyl Group

The sulfonyl group is a versatile functional group that can be converted into other sulfur-containing moieties, most notably sulfonamides and sulfonates. Sulfonyl chlorides are highly valuable precursors for these transformations. nih.govnih.gov

The synthesis of sulfonamides is one of the most common derivatizations of sulfonyl chlorides. ijarsct.co.inresearchgate.net This reaction typically involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. ijarsct.co.inucl.ac.ukresearchgate.net The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. researchgate.net

A wide array of amines can be used, allowing for the introduction of diverse functional groups and structural motifs. This versatility has made sulfonamide synthesis a cornerstone in medicinal chemistry. ijarsct.co.inucl.ac.uk

Table 2: Synthesis of Sulfonamide Derivatives

| Amine Nucleophile | Resulting Derivative Name |

|---|---|

| Ammonia (B1221849) (NH₃) | 3-((4-Methoxyphenyl)sulfonyl)propanamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-((4-methoxyphenyl)sulfonyl)propanamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-3-((4-methoxyphenyl)sulfonyl)propanamide |

Synthesis of Sulfonate Derivatives

Sulfonate esters are another important class of derivatives accessible from sulfonyl chlorides. nih.gov The synthesis involves the reaction of the sulfonyl chloride with an alcohol or a phenol. researchgate.net This process, known as sulfonylation, is also typically performed in the presence of a base to quench the generated HCl. The resulting sulfonate esters can have different properties and applications compared to their sulfonamide counterparts. For instance, derivatization with 3-(chlorosulfonyl)benzoic acid is a known method to form sulfonic esters. nih.gov

Table 3: Synthesis of Sulfonate Derivatives

| Alcohol/Phenol | Resulting Derivative Name |

|---|---|

| Methanol (CH₃OH) | Methyl 3-((4-methoxyphenyl)sulfonyl)propanoate |

| Phenol (C₆H₅OH) | Phenyl 3-((4-methoxyphenyl)sulfonyl)propanoate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 3-((4-methoxyphenyl)sulfonyl)propanoate |

Variation of the Propanoyl Chain and Acyl Moiety

The three-carbon propanoyl chain serves as a linker between the sulfonyl group and the reactive acyl chloride. Modifying this chain's length, rigidity, or stereochemistry can significantly alter the molecule's three-dimensional structure.

Homologation reactions are chemical processes that lengthen a carbon chain by a single repeating unit, often a methylene (B1212753) group (-CH₂-). wikipedia.org To achieve chain elongation of the propanoyl moiety, the corresponding carboxylic acid precursor, 3-((4-Methoxyphenyl)sulfonyl)propanoic acid, would typically be the substrate.

One classic method for such a transformation is the Arndt-Eistert synthesis. wikipedia.org This multi-step procedure converts a carboxylic acid to its next higher homologue. The process involves converting the starting carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, and finally, a silver-catalyzed Wolff rearrangement and trapping with water to yield the chain-extended carboxylic acid. wikipedia.org This new acid can then be converted back to the target acyl chloride using standard chlorinating agents like thionyl chloride. savemyexams.comcognitoedu.org

Table 4: Potential Homologated Analogues

| Number of Methylene Units Added | Resulting Acyl Chloride Name |

|---|---|

| 1 | 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride |

| 2 | 5-((4-Methoxyphenyl)sulfonyl)pentanoyl chloride |

Introduction of Stereocenters

Introducing stereocenters into the propanoyl chain can lead to chiral analogues, which is of particular interest in fields like asymmetric catalysis and medicinal chemistry. A stereocenter could be introduced at the α- or β-position to the carbonyl group.

Strategies for introducing chirality include:

Using Chiral Starting Materials: The synthesis could begin with a commercially available, enantiomerically pure three-carbon building block that already contains the desired stereocenter.

Asymmetric Synthesis: An α- or β-substituent could be introduced using a stereoselective reaction. For example, an asymmetric alkylation of the enolate derived from the corresponding ester or amide precursor, using a chiral auxiliary, could establish a stereocenter at the α-position (C2). Alternatively, a conjugate addition of a nucleophile to an α,β-unsaturated precursor in the presence of a chiral catalyst could create a stereocenter at the β-position (C3).

These approaches allow for the synthesis of specific stereoisomers, enabling the exploration of how chirality affects the molecule's interactions and properties.

Table 5: Hypothetical Analogues with Introduced Stereocenters

| Position of Stereocenter | Substituent | Example Structure Name |

|---|---|---|

| C2 (α-position) | Methyl | (R/S)-2-Methyl-3-((4-methoxyphenyl)sulfonyl)propanoyl chloride |

| C2 (α-position) | Phenyl | (R/S)-2-Phenyl-3-((4-methoxyphenyl)sulfonyl)propanoyl chloride |

Synthesis of Hybrid Molecules Incorporating Multiple Reactive Centers

The synthesis of such hybrid molecules typically commences with the preparation of the core scaffold, 3-((4-Methoxyphenyl)sulfonyl)propanoyl chloride . While direct literature on the synthesis of this specific compound is scarce, its preparation can be logically inferred from established chemical transformations. The precursor, 3-((4-methoxyphenyl)sulfonyl)propanoic acid scbt.com, is the logical starting point. This carboxylic acid can be readily converted to the target acyl chloride by treatment with standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This conversion is a well-established and high-yielding reaction in organic synthesis.

Once synthesized, the acyl chloride group of This compound provides a versatile handle for introducing other reactive functionalities through reactions with appropriate nucleophiles. The high reactivity of the acyl chloride allows for the formation of stable amide, ester, or thioester linkages under mild conditions. By choosing a nucleophile that already contains a second, masked, or less reactive functional group, a new hybrid molecule with multiple reactive centers is generated.

A hypothetical reaction scheme to generate a hybrid molecule is depicted below. In this example, This compound is reacted with a bifunctional nucleophile, such as 4-aminophenol (B1666318). The amine group of 4-aminophenol will selectively attack the acyl chloride, forming a stable amide bond, while the hydroxyl group remains available for subsequent transformations.

Table 1: Hypothetical Synthesis of a Hybrid Molecule

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Reactive Centers in Product |

| 1 | 3-((4-Methoxyphenyl)sulfonyl)propanoic acid | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | This compound | Acyl Chloride, Sulfonyl Group |

| 2 | This compound | 4-Aminophenol | Triethylamine (Et₃N), Dichloromethane (DCM) | N-(4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide | Phenolic Hydroxyl, Sulfonyl Group, Amide |

The resulting product, N-(4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide , is a hybrid molecule that possesses a phenolic hydroxyl group, which can undergo a different set of chemical reactions than the remaining sulfonyl group. This allows for the selective, stepwise functionalization of the molecule, paving the way for the construction of more complex derivatives. For instance, the phenolic hydroxyl could be alkylated, acylated, or used in coupling reactions, while the sulfonyl group remains intact.

Further research findings in analogous systems demonstrate the utility of similar strategies. For example, various acyl chlorides have been employed in the synthesis of heterocyclic compounds by reacting them with nucleophiles containing multiple heteroatoms researchgate.net. These studies underscore the potential of This compound as a precursor for generating a diverse library of hybrid molecules with potential applications in medicinal chemistry and materials science. The sulfonyl moiety, in particular, is a common feature in many biologically active compounds and can contribute to the molecule's pharmacokinetic and pharmacodynamic properties.

The exploration of structural analogues could involve modifying the methoxy substituent on the phenyl ring or altering the length of the propanoyl chain. These modifications would allow for a fine-tuning of the electronic and steric properties of the resulting hybrid molecules, potentially leading to derivatives with enhanced reactivity or desired biological activity.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches to Synthesis and Transformation

In recent years, the principles of green chemistry have become a central focus in the development of new synthetic protocols for sulfonyl chlorides and their derivatives. The aim is to create processes that are not only efficient but also environmentally benign.

One promising green approach is the use of photocatalysis. Research has demonstrated the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions, utilizing visible light and a heterogeneous, metal-free photocatalyst like potassium poly(heptazine imide). illinois.edu This method avoids the use of harsh reagents and operates at room temperature, offering a sustainable alternative to traditional methods. illinois.edu The in situ generation of sulfur dioxide and hydrogen chloride from thionyl chloride and water further enhances the green credentials of this process. illinois.edu

Another key area of development is the use of safer and more environmentally friendly reagents. For instance, N-chlorosuccinimide (NCS) has been employed for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and easily prepared. mdpi.com A significant advantage of this method is the ability to recycle the succinimide (B58015) byproduct back into NCS, creating a more sustainable and circular process. mdpi.com Furthermore, the use of oxone in combination with potassium chloride in water represents a simple and rapid method for the oxyhalogenation of thiols and disulfides to produce sulfonyl chlorides under mild conditions. worktribe.com

Metal-free synthesis using oxygen as the terminal oxidant is another significant advancement. mdpi.com This approach, which can be carried out in the presence of ammonium (B1175870) nitrate (B79036) and an aqueous solution of hydrochloric acid, provides an environmentally friendly route to sulfonyl chlorides. mdpi.com These green methodologies are summarized in the table below.

| Green Chemistry Approach | Key Features | Potential Advantages |

|---|---|---|

| Heterogeneous Photocatalysis | Visible light, metal-free catalyst (e.g., K-PHI) | Mild reaction conditions, high functional group tolerance, use of renewable energy. illinois.edu |

| Recyclable Reagents | Use of N-chlorosuccinimide (NCS) with recyclable succinimide byproduct. | Reduced waste, increased atom economy, use of odorless starting materials. mdpi.com |

| Aqueous Synthesis | Oxone-KX (X=Cl) in water as the solvent. | Avoidance of volatile organic solvents, mild conditions, rapid reactions. worktribe.com |

| Aerobic Oxidation | Metal-free conditions with oxygen as the terminal oxidant. | Use of a readily available and non-toxic oxidant, environmentally benign. mdpi.com |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of sulfonyl chlorides often falls into this category, making it an ideal candidate for flow chemistry applications.